An In-depth Technical Guide to m-PEG10-t-butyl Ester: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to m-PEG10-t-butyl Ester: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG10-t-butyl ester (methoxy-polyethylene glycol with 10 ethylene (B1197577) glycol units and a terminal tert-butyl ester) is a heterobifunctional crosslinker and hydrophilic spacer of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical sciences. Its structure combines a stable, inert methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with a carboxylic acid protected by a tert-butyl group. This unique architecture provides enhanced water solubility to conjugated molecules while offering a latent carboxylic acid functionality that can be revealed under specific acidic conditions for subsequent conjugation.[1]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of m-PEG10-t-butyl ester, with a focus on experimental protocols and its role in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
The chemical structure of m-PEG10-t-butyl ester consists of a methoxy (B1213986) group at one terminus of a 10-unit polyethylene glycol chain, and a tert-butyl ester at the other. The PEG chain imparts hydrophilicity and flexibility to the molecule.
Chemical Structure:
CH₃O-(CH₂CH₂O)₁₀-C(O)OC(CH₃)₃
Physicochemical Properties
A summary of the key physicochemical properties of m-PEG10-t-butyl ester is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 2768015-31-0 | [1] |
| Molecular Formula | C₂₆H₅₂O₁₂ | [1] |
| Molecular Weight | 556.7 g/mol | [1] |
| Appearance | Colorless liquid or solid | [2] |
| Purity | Typically ≥95% - 98% | [1] |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C, desiccated | [1] |
Spectral Data
While a definitive public spectrum for m-PEG10-t-butyl ester is not available, the expected characteristic peaks in ¹H NMR and ¹³C NMR spectroscopy can be inferred from the structure and data for similar compounds.
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¹H NMR: The spectrum would be characterized by a sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. A complex multiplet region between 3.5 and 3.7 ppm would represent the ethylene glycol repeating units, and a singlet around 3.3 ppm would indicate the methoxy group protons.
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¹³C NMR: The spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The PEG backbone carbons would resonate around 70 ppm, and the methoxy carbon would appear around 59 ppm. The carbonyl carbon of the ester would be observed further downfield.[3]
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the PEG chain.
Synthesis
While a specific, detailed synthesis protocol for m-PEG10-t-butyl ester is not widely published in peer-reviewed literature, a general synthetic route can be outlined based on the synthesis of structurally similar compounds, such as Acid-PEG10-t-butyl ester.[4] The synthesis would likely involve the following key steps:
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PEGylation: Starting with a suitable precursor, the 10-unit polyethylene glycol chain is assembled.
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Esterification: The terminal hydroxyl group of the methoxy-PEG10 alcohol is esterified with a tert-butyl protected carboxylic acid or a related activated species. A common method for tert-butylation of carboxylic acids is the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[4]
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Purification: The final product is purified using chromatographic techniques such as silica (B1680970) gel chromatography followed by reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.[4]
Key Experimental Protocols
The primary utility of m-PEG10-t-butyl ester in bioconjugation lies in the selective deprotection of the tert-butyl ester to reveal a reactive carboxylic acid. This allows for a sequential and controlled conjugation strategy.
Deprotection of the tert-Butyl Ester
The tert-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under a wide range of conditions and its facile removal under acidic conditions. The most common reagent for this deprotection is trifluoroacetic acid (TFA).
Protocol: TFA-Mediated Deprotection of m-PEG10-t-butyl ester
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Dissolution: Dissolve the m-PEG10-t-butyl ester conjugate in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM).
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Acidification: Add an equal volume of trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically 50% (v/v).
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Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or HPLC.
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Work-up: Upon completion, the TFA and DCM are removed under reduced pressure. The resulting deprotected product, m-PEG10-carboxylic acid, can then be used in the next conjugation step.
For acid-sensitive substrates, it is advisable to perform the reaction at 0°C to minimize side reactions.
Amide Bond Formation with the Deprotected PEG Linker
Once the carboxylic acid is unmasked, it can be readily coupled to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) using standard carbodiimide (B86325) chemistry.
Protocol: EDC/NHS Coupling of m-PEG10-carboxylic acid to an Amine
-
Activation of Carboxylic Acid:
-
Dissolve the deprotected m-PEG10-carboxylic acid in an anhydrous solvent (e.g., DMF or DMSO).
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Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
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Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
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Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Coupling to Amine:
-
In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0).
-
Add the activated NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.
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Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[5]
-
Applications in Drug Development and Targeted Therapies
The unique properties of m-PEG10-t-butyl ester make it a valuable tool in the design and synthesis of complex therapeutic molecules.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload. The hydrophilic PEG spacer of m-PEG10-t-butyl ester can enhance the solubility and pharmacokinetic properties of the final ADC. The protected carboxylic acid allows for a controlled synthesis, where the linker can be first attached to the payload, followed by deprotection and subsequent conjugation to the antibody.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase binder is a crucial component of a PROTAC, influencing its efficacy and physicochemical properties.[6] PEG-based linkers like m-PEG10-t-butyl ester are frequently used in PROTAC synthesis to improve solubility and cell permeability.[7][8]
The logical workflow of a PROTAC synthesized using an m-PEG10-derived linker is illustrated in the diagram below.
Caption: Logical workflow of PROTAC-mediated protein degradation.
Conclusion
m-PEG10-t-butyl ester is a versatile and valuable chemical tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilic properties, and the presence of a protected carboxylic acid functionality enable the synthesis of complex biomolecules with improved physicochemical properties. The detailed experimental protocols for its deprotection and subsequent conjugation provide a clear pathway for its application in the development of next-generation therapeutics such as ADCs and PROTACs. As the demand for targeted therapies continues to grow, the importance of sophisticated linkers like m-PEG10-t-butyl ester in enabling these advanced treatment modalities is set to increase.
References
- 1. m-PEG10-t-butyl ester, 2768015-31-0 | BroadPharm [broadpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-PEG10-t-butyl ester () for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
